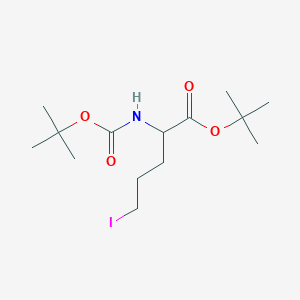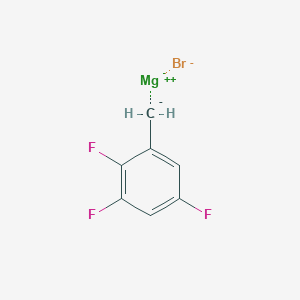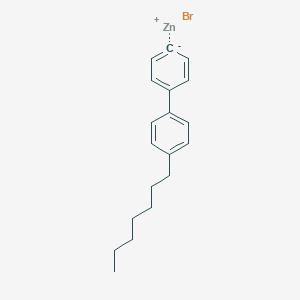
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound that features multiple functional groups, including an amide, an amine, an ether, and a carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be approached through a multi-step process:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, functional groups can be introduced through selective reactions.
Introduction of the amide group: The tert-butyl acetamido group can be introduced via an acylation reaction using tert-butyl acetamide and an appropriate activating agent.
Addition of the diallylamino group: The diallylamino group can be added through a nucleophilic substitution reaction.
Ether formation: The pentan-3-yloxy group can be introduced via an etherification reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the amide and carboxylic acid groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the amine and ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield a nitroso or nitro compound, while reduction of the carboxylic acid group could yield an alcohol.
科学研究应用
Chemistry
In chemistry, (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the amide and amine groups suggests it could interact with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials. Its unique structure could impart desirable properties to these products.
作用机制
The mechanism of action of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The amide and amine groups could form hydrogen bonds or electrostatic interactions with biological targets, while the ether and carboxylic acid groups could influence the compound’s solubility and distribution.
相似化合物的比较
Similar Compounds
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the diallylamino group.
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(methoxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but has a methoxy group instead of a pentan-3-yloxy group.
Uniqueness
The uniqueness of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diallylamino and pentan-3-yloxy groups distinguishes it from similar compounds, potentially leading to unique reactivity and interactions.
属性
分子式 |
C24H40N2O4 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
(3R,4R,5S)-5-[acetyl(tert-butyl)amino]-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C24H40N2O4/c1-9-13-25(14-10-2)22-20(26(17(5)27)24(6,7)8)15-18(23(28)29)16-21(22)30-19(11-3)12-4/h9-10,16,19-22H,1-2,11-15H2,3-8H3,(H,28,29)/t20-,21+,22+/m0/s1 |
InChI 键 |
XDYNRPQFSUNLJB-BHDDXSALSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


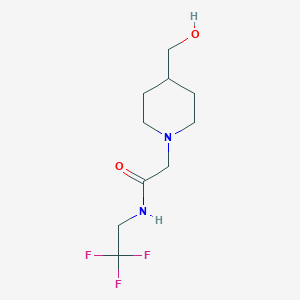
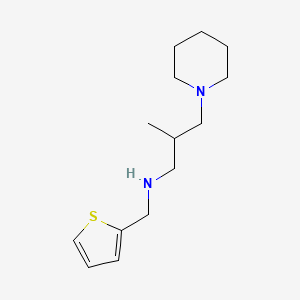
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
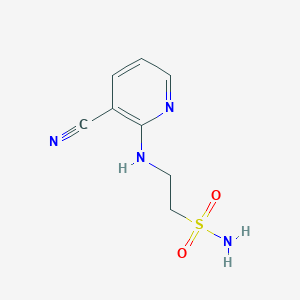
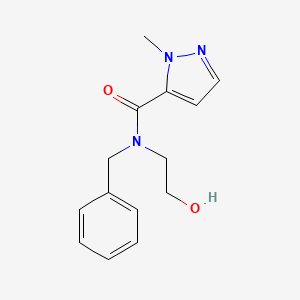
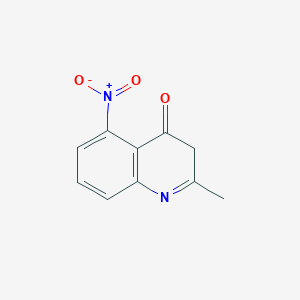
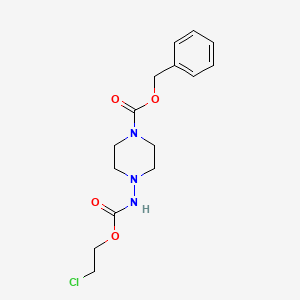
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

